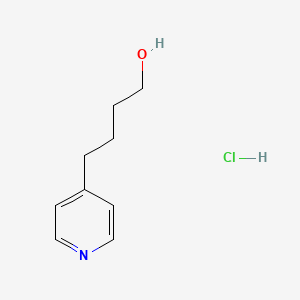

4-(4-Pyridyl)-1-butanol hydrochloride

Overview

Description

4-(4-Pyridyl)-1-butanol hydrochloride is an organic compound. It is a white solid . The molecule consists of a pyrrodinyl group ((CH 2) 4 N-) attached via N to the 4-position of pyridine . It has attracted interest because it is more basic than dimethylaminopyridine .

Synthesis Analysis

The synthesis of this compound involves pyridine or N- (4-pyridyl) pyridinium chloride hydrochloride as a starting raw material . This reacts with a chlorinating reagent in one pot to prepare the final product . The 4-chloro-pyridine hydrochloride can be neutralized continuously and treated through steam distillation or extraction to obtain the 4-chloro-pyridine .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various vibrational properties . Quantum chemical calculations are made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis

Pyridinium salts, which include this compound, have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes and reactivity .Scientific Research Applications

DNA Adduct Formation and Carcinogenic Activity

4-(4-Pyridyl)-1-butanol hydrochloride, as part of its metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), has been studied for its role in DNA adduct formation and carcinogenic activity. NNAL, a metabolite of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is found in the blood and urine of tobacco product users and shows similar carcinogenic activity to NNK. Research has focused on identifying specific DNA adducts formed by NNAL, providing insight into the carcinogenic mechanisms of tobacco-specific nitrosamines (Upadhyaya et al., 2003).

Metabolism and Enzymatic Activity

Studies have explored the metabolism of NNK, closely related to this compound, in human lung and liver microsomes. These investigations highlight the role of various cytochrome P-450 enzymes in metabolizing NNK, leading to the formation of products like keto alcohol and NNAL. The enzymatic activity offers insights into the metabolic pathways of NNK and its derivatives in human organs (Smith et al., 1992).

Inhibition by Isothiocyanates

Research has also focused on the inhibition of NNK metabolism by isothiocyanates, compounds found in cruciferous vegetables. This study explores the enzymes involved in the metabolism of NNK in lung microsomes and the mechanisms by which isothiocyanates inhibit this process, contributing to a deeper understanding of potential dietary interventions in tobacco-related carcinogenesis (Smith et al., 1990).

Stereochemical Aspects of Metabolism

The stereochemical aspects of NNAL metabolism have been studied to understand its formation from NNK and subsequent metabolism. This research sheds light on the chiral nature of NNAL, a key factor in its biological activity and potential carcinogenic effects (Upadhyaya et al., 2000).

Pyridyloxobutylation and Pyrimidine Adducts

Investigations into the reactions of NNK and NNAL with DNA and nucleosides have identified major adducts with pyrimidine bases. These findings are crucial for understanding the mutagenic and carcinogenic potential of tobacco-specific nitrosamines and their metabolites (Hecht et al., 2004).

Mechanism of Action

Target of Action

Pyridine derivatives, such as 4-aminopyridine, have been known to target voltage-gated potassium channels . It’s important to note that the specific targets may vary depending on the exact structure and functional groups present in the compound.

Mode of Action

For instance, 4-Aminopyridine, a related compound, acts by blocking voltage-gated potassium channels, prolonging action potentials, and thereby increasing neurotransmitter release at the neuromuscular junction .

Biochemical Pathways

Based on the known actions of similar compounds, it could potentially affect pathways related to neurotransmission, given its possible interaction with voltage-gated potassium channels .

Result of Action

Based on the actions of similar compounds, it could potentially lead to changes in neurotransmission due to its possible interaction with voltage-gated potassium channels .

properties

IUPAC Name |

4-pyridin-4-ylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h4-7,11H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKZAWIISKPYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693827 | |

| Record name | 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90642-84-5 | |

| Record name | 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)

![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)

![Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394497.png)

![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)